6-ethyl-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one
Description
6-Ethyl-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with ethyl, hydroxy, and 4-ethylpiperazinylmethyl groups. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Its structural complexity suggests applications in drug development, particularly in targeting bacterial biofilms or cancer pathways, as seen in related compounds .
Properties
IUPAC Name |
6-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-13-9-15-14(10-18(22)23-17(15)11-16(13)21)12-20-7-5-19(4-2)6-8-20/h9-11,21H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGYMMVHJFWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities, including anti-cancer and cardioprotective effects. This article synthesizes available research findings, case studies, and relevant data on the biological activity of this compound.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes a coumarin backbone with an ethylpiperazine substituent. The crystal structure analysis reveals a triclinic system with notable bond lengths and angles that contribute to its biological properties .
Antitumor Activity
Research indicates that derivatives of coumarin, including the compound , exhibit significant antitumor activity. A study on related compounds showed that they could induce apoptosis in cancer cells while having minimal toxicity to normal tissues. Specifically, a related coumarin derivative demonstrated a 100% decrease in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models .
Key Findings:
- Mechanism: Induction of apoptosis and antioxidant effects.
- Cell Lines: EAC cells showed significant sensitivity to treatment.
- Histological Analysis: No adverse effects on liver and kidney functions were observed .
Cardioprotective Effects
In another study focusing on myocardial infarction models in rats, a coumarin derivative similar to our compound was shown to provide cardioprotection. The treatment resulted in reduced leakage of cardiac injury markers and improved lipid profiles. The compound's ability to mitigate oxidative stress was highlighted by increased levels of glutathione (GSH) and enhanced activity of superoxide dismutase (SOD) .
Key Findings:
- Cardiac Markers: Significant reduction in LDH, ALT, AST, CK-MB levels.
- Oxidative Stress: Decreased lipid peroxidation and increased antioxidant enzyme activities.
- Gene Expression: Upregulation of anti-apoptotic genes (Bcl-2) and downregulation of pro-apoptotic genes (Bax, caspase-3) .
Data Summary Table
| Biological Activity | Mechanism | Model Used | Key Outcomes |
|---|---|---|---|
| Antitumor | Apoptosis induction | EAC in mice | 100% decrease in tumor viability |
| Cardioprotective | Oxidative stress mitigation | Rat myocardial infarction model | Reduced cardiac injury markers; improved lipid profile |
Case Studies
- Antitumor Evaluation : In vivo studies demonstrated the compound's efficacy against EAC cells with no significant toxicity observed in vital organs. The histopathological examination confirmed the safety profile of the compound .
- Cardioprotection : The cardioprotective study indicated that pretreatment with the compound significantly improved cardiac function post-myocardial infarction, showcasing its potential as a therapeutic agent in cardiovascular diseases .
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Piperidine Substitutions : The 4-ethylpiperazinyl group in the target compound may enhance solubility and receptor interaction compared to piperidine derivatives due to its tertiary amine structure and increased polarity .
- Positional Effects : Substitutions at position 8 (e.g., dimethoxyphenyl in ) often correlate with biofilm inhibition, while 4-substituted piperazinylmethyl groups (as in the target compound) are linked to improved cellular uptake .
- Ethyl vs. Methyl Groups : The ethyl group at position 6 in the target compound could confer greater metabolic stability compared to methyl-substituted analogues (e.g., compound 3 in ).
Comparative Challenges :
- The ethylpiperazinyl group in the target compound may require longer reaction times or higher temperatures due to steric hindrance compared to methylpiperazine derivatives .
Physicochemical Properties
- LogP : The target compound’s LogP is estimated to be ~2.5–3.0 , lower than piperidine analogues (e.g., compound in , LogP ~3.89) due to the polar 4-ethylpiperazine group.
- Solubility: The hydroxy and piperazinyl groups enhance water solubility compared to non-polar derivatives like 6-hydroxy-7-methoxy-4-methyl-2H-chromen-2-one (LogP 3.89, ).
Q & A
Q. Basic
Q. Advanced
- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) with ESI+ mode and MRM transitions.
- Dynamic Light Scattering (DLS) : Assesses aggregation in solution, critical for bioactivity studies .
How do researchers address contradictory biological activity data reported for this compound?
Basic
Contradictions often stem from assay variability :
- Cell line specificity : Test against diverse cancer lines (e.g., MCF-7 vs. HeLa) to identify selectivity .
- Concentration ranges : IC50 values vary with exposure time (24 vs. 48 hours); standardize protocols .
Advanced
Meta-analysis strategies :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. methyl on piperazine) across studies .
- Molecular docking : Predict binding affinity to targets (e.g., topoisomerase II) using AutoDock Vina, correlating with experimental IC50 .
What computational methods support the design of derivatives with enhanced bioactivity?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns trajectories to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
